4-Chloro Resorcinol-13C6
Overview
Description
4-Chloro Resorcinol-13C6: is a stable isotope-labeled compound with the molecular formula (13C)6H5ClO2 and a molecular weight of 150.51 . This compound is a derivative of resorcinol, where the hydrogen atoms in the benzene ring are replaced with carbon-13 isotopes, and a chlorine atom is substituted at the fourth position of the benzene ring. It is primarily used in scientific research, particularly in the fields of chemistry and biochemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro Resorcinol-13C6 typically involves the chlorination of resorcinol-13C6. The reaction is carried out under controlled conditions to ensure selective chlorination at the fourth position of the benzene ring. The process involves the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride in the presence of a suitable solvent like dichloromethane .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity of the final product. The compound is then purified using techniques such as recrystallization or chromatography to remove any impurities.
Chemical Reactions Analysis
Types of Reactions: 4-Chloro Resorcinol-13C6 undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound back to its parent resorcinol form.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of 4-chloro-1,3-benzoquinone.
Reduction: Formation of resorcinol-13C6.
Substitution: Formation of various substituted resorcinol derivatives depending on the nucleophile used.
Scientific Research Applications
4-Chloro Resorcinol-13C6 has a wide range of applications in scientific research:
Chemistry: Used as a tracer in isotopic labeling studies to investigate reaction mechanisms and pathways.
Biology: Employed in metabolic studies to track the incorporation and transformation of the compound in biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the distribution and metabolism of drugs containing resorcinol derivatives.
Industry: Applied in the development of new materials and chemical processes, particularly in the synthesis of specialty chemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of 4-Chloro Resorcinol-13C6 involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and proteins involved in oxidative and reductive processes.
Pathways Involved: It can participate in redox reactions, leading to the formation of reactive oxygen species (ROS) or other intermediates that can affect cellular processes.
Comparison with Similar Compounds
4-Chloro Resorcinol: The non-isotopically labeled version of the compound.
Resorcinol: The parent compound without the chlorine substitution.
4-Bromo Resorcinol: A similar compound with a bromine atom instead of chlorine at the fourth position.
Uniqueness: 4-Chloro Resorcinol-13C6 is unique due to its isotopic labeling, which allows for precise tracking and analysis in scientific studies. This makes it particularly valuable in research applications where understanding the detailed mechanisms and pathways is crucial .
Properties
IUPAC Name |
4-chloro(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1,3-diol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClO2/c7-5-2-1-4(8)3-6(5)9/h1-3,8-9H/i1+1,2+1,3+1,4+1,5+1,6+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQVAPEJNIZULEK-IDEBNGHGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1O)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH]1=[13CH][13C](=[13C]([13CH]=[13C]1O)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10475482 | |
Record name | 4-Chloro Resorcinol-13C6 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10475482 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.51 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
953390-32-4 | |
Record name | 4-Chloro Resorcinol-13C6 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10475482 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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